(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate
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Overview
Description
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of nitriles with hydroxylamine under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxadiazole ring.
Formation of the 4-Methylbenzenesulfonate Salt: The final step involves the reaction of the methanamine derivative with 4-methylbenzenesulfonic acid to form the sulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9N3O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-5-7-4(3-6)8-9-5/h2-5H,1H3,(H,8,9,10);2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEULWHSCPDSGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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